molecular formula C16H24N2O2 B3215568 tert-butyl (3S,4R)-3-amino-4-phenylpiperidine-1-carboxylate CAS No. 1163286-35-8

tert-butyl (3S,4R)-3-amino-4-phenylpiperidine-1-carboxylate

Cat. No. B3215568
CAS RN: 1163286-35-8
M. Wt: 276.37 g/mol
InChI Key: BPFDKUCSVLPAQY-ZIAGYGMSSA-N
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Description

The compound “tert-butyl (3S,4R)-3-amino-4-phenylpiperidine-1-carboxylate” is likely a derivative of piperidine, which is a widely used chemical structure in medicinal chemistry . The tert-butyl group and the phenyl group are common functional groups in organic chemistry, often used to modify the properties of the main molecule .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the introduction of the tert-butyl group, the phenyl group, and the amino group at the correct positions on the piperidine ring. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the six-membered piperidine ring, with the tert-butyl, phenyl, and amino groups attached at the 3rd and 4th positions. The (3S,4R) notation indicates the stereochemistry of these substituents, meaning the spatial arrangement of these groups in the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The amino group (-NH2) is a common reactive site in organic molecules, often participating in reactions such as acylation or alkylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups all influence properties like solubility, melting point, and stability .

Mechanism of Action

Without specific context, it’s hard to determine the exact mechanism of action of this compound. If it’s used as a pharmaceutical, its mechanism would depend on the biological target it interacts with .

Safety and Hazards

As with any chemical compound, handling “tert-butyl (3S,4R)-3-amino-4-phenylpiperidine-1-carboxylate” would require appropriate safety measures. It’s important to use personal protective equipment and follow safe laboratory practices .

Future Directions

The future research directions would depend on the context in which this compound is being used. If it’s a pharmaceutical, future studies might focus on improving its efficacy or reducing side effects .

properties

IUPAC Name

tert-butyl (3S,4R)-3-amino-4-phenylpiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-10-9-13(14(17)11-18)12-7-5-4-6-8-12/h4-8,13-14H,9-11,17H2,1-3H3/t13-,14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPFDKUCSVLPAQY-ZIAGYGMSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]([C@@H](C1)N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl (3S,4R)-3-amino-4-phenylpiperidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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